![molecular formula C14H10O3S B2670637 6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one CAS No. 903857-50-1](/img/structure/B2670637.png)

6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

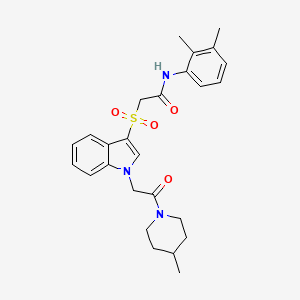

“6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” is a chemical compound with the molecular formula C14H10O3S . It is a type of benzofuran derivative .

Synthesis Analysis

The synthesis of benzofuran derivatives like “6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” can be achieved through various methods. One common method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans . Another method involves the use of hypervalent iodine reagents . Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The molecular structure of “6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” consists of a benzofuran ring fused with a thiophene ring . The benzofuran ring is a five-membered ring made up of one oxygen atom and four carbon atoms, while the thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

Benzofuran derivatives like “6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one” can undergo various chemical reactions. For instance, they can undergo oxidative cyclization when catalyzed by iodine (III) . They can also undergo hydroalkoxylation reactions when catalyzed by indium (III) halides .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Material Applications

Biobased polyesters, utilizing furan derivatives as rigid diol resembling aromatic monomers, have been synthesized enzymatically, suggesting applications in biodegradable materials and plastics. These furan polyesters exhibit desirable physical properties, highlighting the utility of furan compounds in materials science (Jiang et al., 2014).

Organic Synthesis and Heterocyclic Chemistry

Thieno-fused heterocycles, including thieno[3,2-b]pyrroles and thieno[3,2-b]furans, have been synthesized, indicating the role of thiophene derivatives in the development of novel organic molecules. These compounds have potential applications in drug discovery and development due to their structural diversity and functionality (Acharya et al., 2017).

Anticancer and Antiangiogenic Activities

Benzofuran derivatives have been evaluated for their anticancer and antiangiogenic activities. These compounds, targeting the colchicine site on tubulin, demonstrated potent in vitro and in vivo anticancer properties. This suggests that benzofuran derivatives, including those with similar structures to the compound , may have therapeutic applications in cancer treatment (Romagnoli et al., 2015).

Photophysical Properties and Sensing Applications

Certain furan and thiophene derivatives exhibit unique photophysical properties, making them suitable for applications in fluorescent probes and sensors. The solvent-dependent fluorescence response of these compounds allows for the detection of changes in environmental conditions, highlighting their potential in chemical sensing and environmental monitoring (Ercelen et al., 2002).

Eigenschaften

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c1-8-5-9(15)6-11-13(8)14(16)12(17-11)7-10-3-2-4-18-10/h2-7,15H,1H3/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNSVCCALSYRDO-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CS3)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CS3)/O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2670557.png)

![2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol](/img/structure/B2670558.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)

![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)

![8-(3-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670566.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)

![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)

![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)